molecular formula C12H18N2O B289716 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide

2-ethyl-N-(4-methyl-2-pyridinyl)butanamide

Cat. No. B289716
M. Wt: 206.28 g/mol
InChI Key: JHVPNFLVUJCLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(4-methyl-2-pyridinyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of various inflammatory conditions. It was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.

Mechanism of Action

Etofenamate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By blocking the activity of COX, 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It can help to reduce inflammation, pain, and fever. It can also help to improve blood flow and reduce swelling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide is that it is a nonsteroidal anti-inflammatory drug, which means that it does not have the same side effects as steroids. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide can be toxic in high doses, and care should be taken when handling the compound.

Future Directions

There are a number of potential future directions for research on 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide. One area of interest is the development of new formulations of the drug that can be used for topical application. Another area of interest is the investigation of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide's potential as an anti-cancer agent, as it has been shown to have some anti-tumor activity in animal studies. Finally, there is also interest in exploring the potential of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide involves the reaction of 2-ethylbutyryl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain pure 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide.

Scientific Research Applications

Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. Etofenamate has also been shown to have a local anesthetic effect, which can help to reduce pain and discomfort.

properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-N-(4-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C12H18N2O/c1-4-10(5-2)12(15)14-11-8-9(3)6-7-13-11/h6-8,10H,4-5H2,1-3H3,(H,13,14,15)

InChI Key

JHVPNFLVUJCLRW-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCC(CC)C(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

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